Imagabalin hydrochloride
Overview
Description
It acts as a ligand for the α2δ subunit of the voltage-dependent calcium channel, with some selectivity for the α2δ1 subunit over α2δ2 . Initially developed by Pfizer, it was hypothesized to have anxiolytic, analgesic, hypnotic, and anticonvulsant-like activities . Despite reaching phase-III clinical trials for the treatment of generalized anxiety disorder, its development was eventually terminated .
Preparation Methods
The synthesis of imagabalin hydrochloride involves a highly efficient two-step process starting from ®-3-methylhexanoic acid . Key aspects of this route include the development of a one-pot process for the synthesis of β-enamine ester and its subsequent conversion to this compound . This method is scalable and cost-effective, making it suitable for supporting preclinical and clinical activities .
Chemical Reactions Analysis
Imagabalin hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Imagabalin can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.
Substitution: This compound can undergo substitution reactions, particularly involving its amino and carboxyl groups.
Common reagents and conditions used in these reactions include standard oxidizing and reducing agents, as well as catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Imagabalin hydrochloride has been investigated for various scientific research applications, including:
Mechanism of Action
Imagabalin hydrochloride exerts its effects by binding to the α2δ subunit of the voltage-dependent calcium channel . This binding modulates the activity of the calcium channel, leading to its hypothesized anxiolytic, analgesic, hypnotic, and anticonvulsant effects . The molecular targets and pathways involved include the modulation of calcium ion flow in neurons, which affects neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Compared to these similar compounds, imagabalin hydrochloride has a unique selectivity for the α2δ1 subunit over α2δ2 . This selectivity may contribute to its distinct pharmacological profile, although its development was ultimately discontinued .
Similar compounds include:
Gabapentin: Used for the treatment of neuropathic pain and epilepsy.
Pregabalin: Used for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.
This compound’s unique selectivity and potential therapeutic effects make it an interesting compound for further research, despite its discontinued development .
Properties
IUPAC Name |
(3S,5R)-3-amino-5-methyloctanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-4-7(2)5-8(10)6-9(11)12;/h7-8H,3-6,10H2,1-2H3,(H,11,12);1H/t7-,8+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMZXQJDAJXNHS-WLYNEOFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C)C[C@@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976533 | |
Record name | 3-Amino-5-methyloctanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610300-00-0 | |
Record name | Imagabalin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610300000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-5-methyloctanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMAGABALIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ3F8ZA7Q1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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